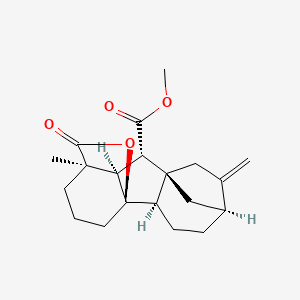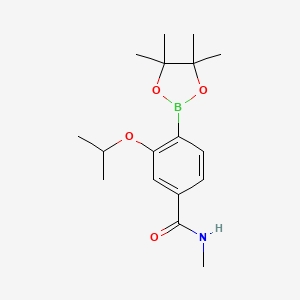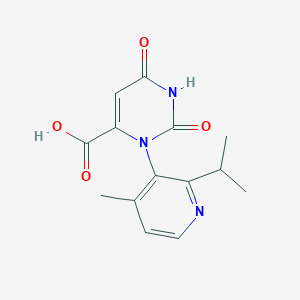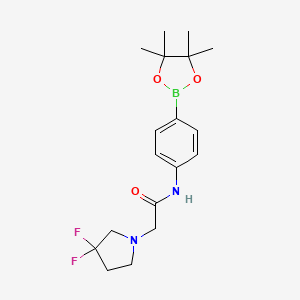
GA9 methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
GA9 methyl ester can be synthesized through the esterification of gibberellin A9 (GA9) with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process . The reaction conditions usually include refluxing the mixture of GA9 and methanol in the presence of the acid catalyst for several hours until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which offers convenience, mild reaction conditions, and good to excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
GA9 methyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic hydrolysis of this compound yields gibberellin A9 and methanol.
Aminolysis: Reaction with ammonia or primary/secondary amines to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent (chromic acid in sulfuric acid) and other mild oxidants.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Aminolysis: Ammonia or alkyl amines under mild conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives such as 12α- and 12β-hydroxy-GA9 methyl ester.
Hydrolysis: Gibberellin A9 and methanol.
Aminolysis: Corresponding amides.
Aplicaciones Científicas De Investigación
GA9 methyl ester has several scientific research applications, including:
Plant Biology: It is used to study the regulation of reproductive organ formation in ferns, such as Lygodium japonicum.
Developmental Biology: This compound is utilized to investigate the differentiation of protonema in mosses like Physcomitrella patens.
Agricultural Chemistry: It serves as a model compound to understand the metabolism and function of gibberellins in various plant species.
Mecanismo De Acción
GA9 methyl ester exerts its effects by being metabolized into active gibberellins within plant tissues. In ferns like Lygodium japonicum, this compound is rapidly converted into its hydroxylated derivatives, which act as antheridiogens, promoting the formation of male reproductive organs . In mosses like Physcomitrella patens, this compound influences the differentiation of protonema into caulonemata, a process crucial for the development of the moss .
Comparación Con Compuestos Similares
GA9 methyl ester is unique among gibberellins due to its specific role in regulating reproductive organ formation in ferns and protonema differentiation in mosses. Similar compounds include:
Gibberellin A3 (GA3): Commonly used in agriculture to promote plant growth and increase crop yields.
Gibberellin A4 (GA4): Another gibberellin with similar growth-promoting effects but different metabolic pathways and target processes.
Gibberellin A20 (GA20): A hydroxylated derivative of this compound, formed through oxidation.
This compound stands out due to its specific biological activities and its role as a precursor to other active gibberellins.
Propiedades
Fórmula molecular |
C20H26O4 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
methyl (1R,2R,5S,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13+,14+,15+,18+,19-,20+/m0/s1 |
Clave InChI |
GKRMJALKMNRHGF-MOQGAEFSSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@@H](C4)C(=C)C5)C(=O)OC)OC2=O |
SMILES canónico |
CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)
![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)




![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)

![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)

![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)


